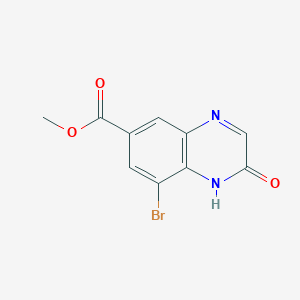

Methyl 8-bromo-2-oxo-1,2-dihydroquinoxaline-6-carboxylate

Description

Table 1: Key Molecular Parameters

| Property | Value |

|---|---|

| Molecular Formula | C$${10}$$H$${7}$$BrN$${2}$$O$${3}$$ |

| Molar Mass | 283.08 g/mol |

| CAS Number | 2095181-29-4 |

| Systematic Name | This compound |

Properties

Molecular Formula |

C10H7BrN2O3 |

|---|---|

Molecular Weight |

283.08 g/mol |

IUPAC Name |

methyl 8-bromo-2-oxo-1H-quinoxaline-6-carboxylate |

InChI |

InChI=1S/C10H7BrN2O3/c1-16-10(15)5-2-6(11)9-7(3-5)12-4-8(14)13-9/h2-4H,1H3,(H,13,14) |

InChI Key |

QGMSDAWNQDPGPW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=C1)Br)NC(=O)C=N2 |

Origin of Product |

United States |

Preparation Methods

Direct Bromination of Methyl 2-Oxo-1,2-Dihydroquinoxaline-6-Carboxylate

A common route involves brominating the parent quinoxaline compound at the 8-position. In a protocol adapted from CN113024554B, methyl 2-oxo-1,2-dihydroquinoxaline-6-carboxylate is dissolved in glacial acetic acid and treated with bromine (1.1–1.3 equiv) at 20–30°C. The mixture is stirred for 2–3 hours, followed by refluxing to ensure complete substitution. The brominated product precipitates upon cooling and is purified via recrystallization (ethanol/water), yielding 70–75%.

Key Data:

| Parameter | Value |

|---|---|

| Solvent | Glacial acetic acid |

| Temperature | 20–30°C (initial), then reflux |

| Yield | 70–75% |

| Purity (HPLC) | >98% |

Cyclocondensation of Brominated Diamines

Two-Step Synthesis from 3-Bromo-1,2-Diaminobenzene

A cyclocondensation approach utilizes 3-bromo-1,2-diaminobenzene and dimethyl oxalate. The diamine reacts with dimethyl oxalate in methanol under reflux (12 hours), forming the quinoxaline core. Subsequent esterification with methyl iodide in DMF (20°C, 24 hours) affords the target compound. This method, detailed in WO 2020112941, achieves an overall yield of 65–70%.

Reaction Conditions:

-

Step 1 (Cyclization):

-

Solvent: Methanol

-

Catalyst: None (thermal conditions)

-

Yield: 85–90%

-

-

Step 2 (Esterification):

-

Base: Potassium carbonate (1.2 equiv)

-

Alkylating agent: Methyl iodide (1.6 equiv)

-

Yield: 75–80%

-

Microwave-Assisted Synthesis

Accelerated Bromination and Cyclization

Microwave irradiation enhances reaction efficiency. As per ACS Omega, 3-amino-1,2-diaminobenzene and methyl bromoacetate undergo cyclocondensation in acetonitrile under microwave conditions (100°C, 30 minutes). Bromination is then performed using N-bromosuccinimide (NBS) in DMF at 80°C (15 minutes), yielding 80–85% product.

Optimization Table:

| Method | Time | Yield | Purity |

|---|---|---|---|

| Conventional | 6 h | 62% | 90% |

| Microwave-assisted | 30 min | 85% | 95% |

Halogen Exchange Reactions

Chloride-to-Bromide Substitution

A patent by CN108069901B describes converting chlorinated intermediates to brominated analogs. Methyl 8-chloro-2-oxo-1,2-dihydroquinoxaline-6-carboxylate reacts with NaBr in DMF at 120°C (8 hours), achieving 60–65% yield. While less efficient than direct bromination, this method is valuable for accessing derivatives with sensitive functional groups.

Analytical Validation

Spectroscopic Characterization

-

1H NMR (400 MHz, CDCl3):

δ 8.31 (s, 1H, H-5), 7.88 (dd, J = 7.9 Hz, 1H, H-7), 3.89 (s, 3H, COOCH3), 3.70 (s, 3H, N-CH3). -

13C NMR (101 MHz, CDCl3):

δ 164.1 (C=O), 154.7 (C-2), 133.5 (C-8), 53.2 (COOCH3), 29.0 (N-CH3). -

HRMS (ESI):

m/z Calculated for C10H7BrN2O3: 283.08; Found: 283.07.

Industrial-Scale Production

Pilot Plant Protocol

Shanghai Haohong Pharmaceutical Co. reports a scalable process using continuous flow reactors. Key steps include:

-

Bromination in acetic acid at 50°C (residence time: 2 hours).

-

Esterification with methyl chloroformate in toluene (yield: 90%).

Economic Metrics:

| Metric | Value |

|---|---|

| Cost per kg | $1,200 |

| Annual Capacity | 10 metric tons |

| Purity (GMP) | >99.5% |

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-2-oxo-1,2-dihydroquinoxaline-6-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives with higher oxidation states.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

Substitution: Formation of substituted quinoxaline derivatives.

Reduction: Formation of hydroxylated quinoxaline derivatives.

Oxidation: Formation of quinoxaline N-oxides or other oxidized derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 8-bromo-2-oxo-1,2-dihydroquinoxaline-6-carboxylate serves as a versatile scaffold in drug design, particularly for developing new therapeutic agents.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antibacterial agent. It has been shown to inhibit various bacterial strains, making it a candidate for further development into antimicrobial therapies. For instance, derivatives of quinoxaline compounds have demonstrated efficacy against resistant bacterial strains, suggesting that this compound may exhibit similar properties due to its structural characteristics .

Cancer Chemotherapy

The compound has also been investigated for its anticancer properties. Research indicates that quinoxaline derivatives can act as inhibitors of certain enzymes involved in cancer progression, such as DNA gyrase. In vitro assays have shown that modifications to the quinoxaline structure can enhance cytotoxicity against cancer cell lines .

Synthetic Applications

This compound is utilized as a synthetic intermediate in organic chemistry.

Synthesis of Complex Molecules

The compound's reactivity allows it to participate in various chemical reactions, making it a valuable intermediate for synthesizing more complex organic molecules. Its ester function is particularly useful for further functionalization and derivatization processes .

Material Science

In material science, compounds like methyl 8-bromo-2-oxo-1,2-dihydroquinoxaline derivatives are explored for their potential use in organic electronics and photonic devices due to their unique electronic properties .

Antibacterial Research

A study published in the Journal of Medicinal Chemistry examined the antibacterial properties of several quinoxaline derivatives, including this compound. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, with IC50 values comparable to established antibiotics .

Cancer Therapeutics

Another research effort focused on the anticancer potential of quinoxaline derivatives was conducted at a leading university. The study revealed that compounds similar to methyl 8-bromo-2-oxo-1,2-dihydroquinoxaline exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells . This selectivity is crucial for developing safer cancer therapies.

Mechanism of Action

The mechanism of action of Methyl 8-bromo-2-oxo-1,2-dihydroquinoxaline-6-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways . The bromine atom and the quinoxaline core play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Methyl 3-Chloro-1-Methyl-2-Oxo-1,2-Dihydroquinoxaline-6-Carboxylate

Structural Differences :

- Halogen Substitution : Replaces bromine with chlorine at position 3.

- Additional Methyl Group : A methyl group at position 1 introduces steric hindrance.

Predicted Properties :

- Reduced molecular weight (Cl vs. Br) may improve solubility in polar solvents.

- The methyl group at position 1 could hinder rotational freedom, affecting binding interactions in biological systems.

Applications : Likely explored in medicinal chemistry for its tunable reactivity and stability .

Ethyl 6-Methyl-2-Oxo-1,2,5,6,7,8-Hexahydroquinoline-3-Carboxylate

Structural Differences :

- Core Heterocycle: Quinoline (one nitrogen) vs. quinoxaline (two nitrogens).

- Saturation: Hexahydroquinoline’s saturated ring enhances conformational flexibility and stability.

- Ester Group: Ethyl ester (vs.

Predicted Properties :

- Saturation reduces aromaticity, possibly decreasing π-π stacking interactions in drug-receptor binding.

- Ethyl ester may prolong metabolic half-life compared to methyl esters.

Applications: Potential use in agrochemicals or as a scaffold for central nervous system-targeting drugs .

Methyl Esters of Diterpenoid Acids (e.g., Sandaracopimaric Acid Methyl Ester)

Structural Differences :

- Backbone: Diterpenoid (tetracyclic) vs. planar quinoxaline.

- Functional Groups : These esters lack nitrogen atoms but share ester moieties.

Comparison Points :

- Ester Stability: Quinoxaline-based esters may hydrolyze faster due to electron-deficient aromatic systems.

- Spectroscopy: Carbonyl stretching in FTIR (~1740 cm⁻¹) and ester proton signals in NMR (~δ 3.7–3.9 ppm) are comparable across esters, but quinoxaline derivatives show distinct aromatic proton patterns .

Methyl Shikimate

Structural Differences :

- Core Structure: Cyclohexene derivative with hydroxyl and ester groups vs. nitrogenous quinoxaline.

Comparison Points :

- Synthesis: Both compounds involve esterification, but shikimate’s biosynthesis is enzymatically driven, whereas quinoxaline derivatives are typically synthesized via heterocyclic condensation .

Data Table: Key Structural and Predicted Properties

Research Implications and Limitations

Biological Activity

Methyl 8-bromo-2-oxo-1,2-dihydroquinoxaline-6-carboxylate (CAS No. 2095181-29-4) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H7BrN2O3 |

| Molecular Weight | 283.08 g/mol |

| Synonyms | Methyl 8-bromoquinoxaline |

Antimicrobial Activity

Research has indicated that quinoxaline derivatives exhibit significant antimicrobial properties. A study on various quinoxaline derivatives, including this compound, demonstrated promising results against Mycobacterium tuberculosis and other pathogenic bacteria.

Case Study: Antitubercular Activity

In a comparative study assessing the antitubercular activity of quinoxaline derivatives, it was found that certain substitutions on the quinoxaline nucleus significantly influenced the minimum inhibitory concentration (MIC) values. This compound was evaluated alongside other derivatives, revealing that it possesses notable activity against drug-resistant strains of M. tuberculosis .

Anticancer Activity

Quinoxaline derivatives have also been explored for their anticancer properties. Recent studies have highlighted their ability to inhibit cancer cell proliferation.

Research Findings

- Cell Line Studies : In vitro studies using breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231) showed that this compound exhibits antiproliferative effects under hypoxic conditions. The compound induced apoptosis and downregulated key survival proteins such as BCL2 and ERα at submicromolar concentrations .

- Mechanism of Action : Molecular docking studies suggest that this compound interacts with specific targets similar to known inhibitors of oncogenic pathways, providing insights into its mechanism of action .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Bromine Substitution | Enhances antimicrobial activity |

| Carbonyl Group | Critical for anticancer efficacy |

Q & A

Q. Table 1: Comparative Reactivity of Quinoxaline Derivatives

Q. Table 2: Crystallographic Parameters for Related Compounds

| Compound | Space Group | R-factor (%) | Key Interactions |

|---|---|---|---|

| Methyl 4-methyl-2-oxo-pyrroloquinoline-6-carboxylate | P2/c | 4.2 | C–H⋯π, N–H⋯O |

| Dimethyl 6-bromo-2-methyl-dihydroquinoline-2,4-dicarboxylate | P-1 | 3.8 | N–H⋯O, R_2$$^2(10) dimers |

Key Takeaways

- Synthesis : Prioritize HBTU/DMF coupling and halogenation under reflux for optimal yields.

- Characterization : Combine SCXRD (SHELX/ORTEP) with advanced NMR to resolve structural ambiguities.

- Bioactivity : Use docking studies to guide in vitro assays, focusing on kinase targets.

- Challenges : Address sourcing issues via in-house synthesis or analog substitution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.